molecular formula C19H24N2O4S B3731414 N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]-4-isobutylbenzenesulfonohydrazide

N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]-4-isobutylbenzenesulfonohydrazide

Cat. No. B3731414
M. Wt: 376.5 g/mol
InChI Key: BSFXCBQDBZRINP-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N’-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]-4-isobutylbenzenesulfonohydrazide” is a complex organic molecule. It contains a phenolic group (4-hydroxy-3-methoxyphenyl), which is often found in various natural products and pharmaceuticals, and a hydrazide group, which is a common feature in many synthetic compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a phenolic ring (a benzene ring with a hydroxyl group), a methoxy group (OCH3), an ethylidene group (=CH2), and a hydrazide group (CONHNH2). The exact structure would depend on the positions of these groups on the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the phenolic OH group might be involved in hydrogen bonding, the methoxy group could undergo demethylation, and the hydrazide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like OH and CONHNH2 would increase its polarity and potentially its solubility in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as medicine, materials science, or chemical synthesis, depending on its properties and reactivity .

properties

IUPAC Name

N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-4-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-13(2)11-15-5-8-17(9-6-15)26(23,24)21-20-14(3)16-7-10-18(22)19(12-16)25-4/h5-10,12-13,21-22H,11H2,1-4H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFXCBQDBZRINP-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C)\C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-4-(2-methylpropyl)benzenesulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]-4-isobutylbenzenesulfonohydrazide
Reactant of Route 2
N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]-4-isobutylbenzenesulfonohydrazide
Reactant of Route 3
N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]-4-isobutylbenzenesulfonohydrazide
Reactant of Route 4
N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]-4-isobutylbenzenesulfonohydrazide
Reactant of Route 5
N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]-4-isobutylbenzenesulfonohydrazide
Reactant of Route 6
N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]-4-isobutylbenzenesulfonohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.